molecular formula C8H16ClNO4 B13496058 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride

2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride

Cat. No.: B13496058
M. Wt: 225.67 g/mol
InChI Key: GTLOUFGNQVEJLW-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the introduction of acetic acid and hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted morpholine compounds.

Scientific Research Applications

2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:

    Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor modulation: It can interact with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-acetic acid
  • Morpholin-2-yl-acetic acid ethyl ester
  • Morpholin-4-yl-phenyl-acetic acid

Uniqueness

2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride is unique due to its specific ethoxy and acetic acid functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

2-(2-morpholin-4-ylethoxy)acetic acid;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c10-8(11)7-13-6-3-9-1-4-12-5-2-9;/h1-7H2,(H,10,11);1H

InChI Key

GTLOUFGNQVEJLW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOCC(=O)O.Cl

Origin of Product

United States

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